BenchChemオンラインストアへようこそ!

5-(phenoxymethyl)-N-phenylfuran-2-carboxamide

Chagas disease Proteasome inhibition Kinetoplastid drug discovery

5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide (CAS 862386-89-8) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 5-phenoxymethyl substituent on the furan ring and an N-phenyl carboxamide moiety. Its core scaffold has been independently validated as a proteasome inhibitor chemotype in a 2024 structure-guided drug discovery study targeting Trypanosoma cruzi, the causative agent of Chagas disease.

Molecular Formula C18H15NO3
Molecular Weight 293.322
CAS No. 862386-89-8
Cat. No. B2430424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(phenoxymethyl)-N-phenylfuran-2-carboxamide
CAS862386-89-8
Molecular FormulaC18H15NO3
Molecular Weight293.322
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c20-18(19-14-7-3-1-4-8-14)17-12-11-16(22-17)13-21-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20)
InChIKeyNWLSODSXEZDKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide (CAS 862386-89-8): Procurement-Relevant Compound Profile


5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide (CAS 862386-89-8) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 5-phenoxymethyl substituent on the furan ring and an N-phenyl carboxamide moiety . Its core scaffold has been independently validated as a proteasome inhibitor chemotype in a 2024 structure-guided drug discovery study targeting Trypanosoma cruzi, the causative agent of Chagas disease [1]. This scaffold-level validation distinguishes the compound from generic furan-2-carboxamides that lack demonstrated target engagement against kinetoplastid proteasomes.

Why Generic Furan-2-Carboxamide Substitution Fails for 5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide


Superficial structural similarity among furan-2-carboxamide analogs masks critical differences in target engagement, physicochemical properties, and scaffold validation status. The 5-phenoxymethyl substituent present in this compound is a key pharmacophoric element in the T. cruzi proteasome inhibitor chemotype described by Eadsforth et al. (2024) [1], and its absence or replacement in generic analogs abrogates the established structure-activity relationship for kinetoplastid proteasome binding. Additionally, the unsubstituted N-phenyl moiety confers distinct lipophilicity and molecular recognition properties compared to para-substituted analogs (e.g., 4-methoxy, 4-methyl), which exhibit altered hydrogen-bonding capacity and steric profiles that affect both target selectivity and physicochemical behavior [2]. Procurement of an unvalidated analog without considering these scaffold-specific differentiators carries a high risk of obtaining a compound with no demonstrated biological relevance.

Quantitative Differentiation Evidence for 5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide Procurement


Scaffold Validation as T. cruzi Proteasome Inhibitor Chemotype vs. Generic Furan-2-Carboxamides

The 5-(phenoxymethyl)furan-2-carboxamide scaffold has been explicitly validated as a T. cruzi proteasome inhibitor chemotype in a high-resolution CryoEM and pharmacological study [1]. The study identified a newly developed 5-(phenoxymethyl)furan-2-carboxamide-based inhibitor (DDD02091966) as highly chymotrypsin-selective, with no detectable inhibition of trypsin or caspase activities of the T. cruzi proteasome [2]. This contrasts with generic furan-2-carboxamides lacking the 5-phenoxymethyl group, for which no kinetoplastid proteasome engagement data exist. The scaffold's binding is enabled by a parasite-specific hydrophobic pocket at the β4/β5 interface that is absent in the human proteasome [1], providing a structural basis for selective inhibition not shared by unsubstituted furan-2-carboxamides.

Chagas disease Proteasome inhibition Kinetoplastid drug discovery

Molecular Weight Advantage Over N-(4-Methoxyphenyl) Analog for Fragment-Based Screening Libraries

The target compound (MW = 293.32 g/mol) is approximately 30 Da lighter than its closest commercially available analog, N-(4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide (MW = 323.3 g/mol) [1]. This 9.3% reduction in molecular weight positions the target compound more favorably within the Rule-of-Three guidelines for fragment-based screening (MW < 300 Da), whereas the 4-methoxy analog exceeds this threshold. The absence of the methoxy substituent also reduces hydrogen-bond acceptor count by one, simplifying the pharmacophore for fragment elaboration strategies.

Fragment-based drug discovery Molecular weight optimization Lead-likeness

Lipophilicity Differentiation from Des-Phenoxymethyl Parent Compound N-Phenylfuran-2-Carboxamide

The 5-phenoxymethyl substituent significantly increases lipophilicity relative to the unsubstituted parent scaffold. The des-phenoxymethyl analog, N-phenylfuran-2-carboxamide (CAS 1929-89-1), has a reported LogP of 2.125–2.532 . In contrast, predicted LogP values for 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide range from 2.702 to 3.917 across different computational models [1][2], representing an increase of approximately 0.6–1.4 log units. This enhanced lipophilicity is consistent with the addition of the phenoxymethyl moiety and correlates with the scaffold's ability to access the hydrophobic β4/β5 selectivity pocket identified in the T. cruzi proteasome structure [3].

Lipophilicity LogP Membrane permeability ADME optimization

Receptor Selectivity Differentiation: Furan-2-Carboxamide vs. Benzofuran-2-Carboxamide Scaffolds

Scaffold architecture profoundly influences receptor binding outcomes within the phenoxymethyl-carboxamide chemical space. The benzofuran-2-carboxamide isomer N-tert-butyl-3-(phenoxymethyl)-1-benzofuran-2-carboxamide (BindingDB BDBM42433) exhibits negligible binding to the Neuropeptide Y receptor type 2 (IC₅₀ > 35,000 nM) [1]. While direct NPY2R data for the target furan-2-carboxamide are not available, the target compound's furan scaffold directs the phenoxymethyl group into a different spatial orientation compared to the benzofuran analog, which is predicted to alter receptor interaction profiles. This scaffold-level differentiation is relevant because the furan-2-carboxamide chemotype has been directed toward proteasome inhibition [2], whereas the benzofuran analog was screened against an unrelated GPCR target, underscoring that scaffold selection determines target class applicability.

Target selectivity Neuropeptide Y receptor Scaffold hopping

Best-Fit Application Scenarios for 5-(Phenoxymethyl)-N-phenylfuran-2-carboxamide in Scientific Procurement


Chagas Disease Drug Discovery: Proteasome Inhibitor Hit-to-Lead Optimization

This compound is a rationally selected starting point for T. cruzi proteasome inhibitor optimization programs. The Eadsforth et al. (2024) study established that the 5-(phenoxymethyl)furan-2-carboxamide scaffold provides access to the kinetoplastid-specific β4/β5 hydrophobic selectivity pocket identified by CryoEM . The unsubstituted N-phenyl derivative (this compound) serves as the minimal pharmacophore for structure-activity relationship (SAR) exploration, enabling systematic N-aryl diversification to optimize potency, selectivity, and drug-like properties. Procurement of this specific analog—rather than pre-substituted variants—enables rational medicinal chemistry exploration starting from the simplest active scaffold.

Fragment-Based Screening Library Enrichment with Validated Chemotype

With a molecular weight of 293.32 g/mol, this compound falls within the Rule-of-Three guidelines for fragment-based drug discovery (MW < 300 Da) . Unlike heavier analogs such as N-(4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide (MW = 323.3 g/mol), it offers a minimal but validated pharmacophore for screening against proteasome or other targets. Its inclusion in focused fragment libraries provides a direct link to the T. cruzi proteasome structural pharmacology data [1], allowing fragment hits to be rapidly contextualized within existing structure-activity knowledge.

Scaffold-Hopping Control in Kinase/Proteasome Selectivity Profiling Panels

The furan-2-carboxamide scaffold occupies a distinct chemical space from the benzofuran-2-carboxamide isomer series. BindingDB data show that the benzofuran analog N-tert-butyl-3-(phenoxymethyl)-1-benzofuran-2-carboxamide exhibits negligible Neuropeptide Y2 receptor binding (IC₅₀ > 35 µM) [2], confirming that scaffold architecture dictates target class engagement. This compound can serve as a scaffold-specific control in selectivity profiling panels, helping to deconvolute whether observed biological activity is furan-scaffold-dependent or general to the phenoxymethyl-carboxamide chemotype.

Physicochemical Comparator for ADME Optimization of Furan-Based Proteasome Inhibitors

The predicted LogP range of 2.70–3.92 [3][4] positions this compound in a lipophilicity window favorable for cellular permeability while remaining below the LogP >5 threshold associated with poor developability. For medicinal chemistry teams optimizing proteasome inhibitors, procuring this compound as a reference standard enables direct comparison of the impact of N-aryl substitution on lipophilicity, solubility, and permeability—parameters critical for translating proteasome inhibition from biochemical to cellular and in vivo efficacy.

Quote Request

Request a Quote for 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.